molecular formula C22H20ClN3O3S B10869340 N-(4-acetylphenyl)-2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetamide

N-(4-acetylphenyl)-2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10869340
M. Wt: 441.9 g/mol
InChI Key: ZAOBEZIBDDSKHW-UHFFFAOYSA-N
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Description

“N~1~-(4-ACETYLPHENYL)-2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE” is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorobenzyl group, and a pyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(4-ACETYLPHENYL)-2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-acetylphenylamine and 2-chlorobenzyl bromide. These intermediates are then subjected to various reactions, including nucleophilic substitution, condensation, and cyclization, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N~1~-(4-ACETYLPHENYL)-2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrimidinyl ring can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the acetyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its pharmacological properties.

Medicine

In medicine, “N~1~-(4-ACETYLPHENYL)-2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE” could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N~1~-(4-ACETYLPHENYL)-2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N~1~-(4-ACETYLPHENYL)-2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE” include other acetamides with different substituents. Examples include:

  • N-(4-acetylphenyl)-acetamide
  • N-(2-chlorobenzyl)-acetamide
  • N-(4-hydroxy-6-methyl-2-pyrimidinyl)-acetamide

Uniqueness

The uniqueness of “N~1~-(4-ACETYLPHENYL)-2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE” lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other acetamides and potentially valuable for various applications.

Properties

Molecular Formula

C22H20ClN3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[5-[(2-chlorophenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20ClN3O3S/c1-13-18(11-16-5-3-4-6-19(16)23)21(29)26-22(24-13)30-12-20(28)25-17-9-7-15(8-10-17)14(2)27/h3-10H,11-12H2,1-2H3,(H,25,28)(H,24,26,29)

InChI Key

ZAOBEZIBDDSKHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C)CC3=CC=CC=C3Cl

Origin of Product

United States

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